molecular formula C12H14N4O2S B4063232 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole

Cat. No. B4063232
M. Wt: 278.33 g/mol
InChI Key: KYUKEECNEIOEBZ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole, also known as DTTZ, is a novel tetrazole derivative that has gained significant attention in scientific research due to its potential biological activities. DTTZ is a heterocyclic compound that contains a tetrazole ring, which is known for its ability to interact with biological targets.

Scientific Research Applications

Tetrazoles in Multicomponent Reactions

Tetrazole derivatives, including structures similar to 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole, are pivotal in medicinal chemistry and drug design due to their bioisosterism to carboxylic acid and amide groups. These derivatives are noted for their metabolic stability and advantageous physicochemical properties. Multicomponent reaction (MCR) chemistry has provided access to diverse tetrazole scaffolds, enhancing novelty, diversity, and complexity in drug development. The exploration of MCR pathways to tetrazoles remains an active research area, with significant potential for discovering novel binding modes and structural configurations in drug molecules (Neochoritis, Zhao, & Dömling, 2019).

Tetrazoles as Energetic Materials

Research into nitrogen-rich salts of 1H,1′H-5,5′-Bitetrazole-1,1′-diol has revealed their high thermal stability, making them potential replacements for traditional energetic materials like RDX or HNS. These compounds, synthesized through various Bronsted acid–base or metathesis reactions, have been fully characterized and evaluated for their detonation properties, including pressure, velocity, and energy. Their high nitrogen content contributes to their energy release and stability, positioning them as candidates for safer, more efficient energetic materials (Fischer, Klapötke, Reymann, & Stierstorfer, 2013).

Electrochromic Applications

The synthesis of novel asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives has been explored for their multi-electrochromic properties. These materials, derived from tetrazole-based monomers, exhibit unique electrochromic behaviors, making them suitable for applications in electrochromic devices. The polymers demonstrate rapid switching times, high optical contrast, and good coloration efficiency, highlighting the potential of tetrazole derivatives in developing advanced materials for smart window technologies and display applications (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).

Tetrazoles in Ligand Synthesis for Catalytic Applications

The development of 1-(2-iodophenyl)-1H-tetrazole as a ligand showcases the utility of tetrazole derivatives in catalysis. Employed in Pd(II)-catalyzed Heck reactions, such ligands contribute to achieving high yields of cross-coupled products. This highlights the role of tetrazoles in facilitating efficient catalytic processes, particularly in the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules (Gupta, Song, & Oh, 2004).

Polymer Solar Cells

Tetrazole derivatives have been incorporated into the design of alternating copolymers for high-efficiency polymer solar cells. The introduction of tetrazole-based units into the polymer backbone facilitates close packing of the polymer chains, enhancing the photovoltaic performance. Such copolymers have demonstrated impressive power conversion efficiencies, underlining the importance of tetrazole derivatives in the development of renewable energy technologies (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).

properties

IUPAC Name

3-[5-(2-methylphenyl)tetrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9-4-2-3-5-11(9)12-13-14-15-16(12)10-6-7-19(17,18)8-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUKEECNEIOEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=NN2C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole
Reactant of Route 2
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole
Reactant of Route 3
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole
Reactant of Route 4
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole
Reactant of Route 5
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-methylphenyl)-1H-tetrazole

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